molecular formula C16H36FNO2 B12665924 Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride CAS No. 84864-64-2

Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride

Cat. No.: B12665924
CAS No.: 84864-64-2
M. Wt: 293.46 g/mol
InChI Key: ZIJDQRCMNZZDIH-UHFFFAOYSA-M
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Description

Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride is a quaternary ammonium compound characterized by a dodecyl (C12) hydrophobic chain, two hydroxyethyl groups, and a fluoride counterion. Its structure combines a long alkyl chain for surfactant activity with polar hydroxyethyl groups enhancing water solubility. This compound is primarily used in applications requiring cationic surfactancy, such as antimicrobial formulations, detergents, or specialty materials where fluoride-specific interactions are advantageous (e.g., dental hygiene products) .

Properties

CAS No.

84864-64-2

Molecular Formula

C16H36FNO2

Molecular Weight

293.46 g/mol

IUPAC Name

2,2-dihydroxyethyl-dodecyl-dimethylazanium;fluoride

InChI

InChI=1S/C16H36NO2.FH/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;/h16,18-19H,4-15H2,1-3H3;1H/q+1;/p-1

InChI Key

ZIJDQRCMNZZDIH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(O)O.[F-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride typically involves the reaction of dodecylamine with 2-chloroethanol in the presence of a base to form dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium chloride. This intermediate is then reacted with a fluoride source, such as sodium fluoride, to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The reactions are typically carried out in inert atmospheres to prevent contamination and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

Quaternary ammonium compounds (QACs), including Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride, are recognized for their broad-spectrum antimicrobial activity. They are effective against a variety of pathogens, making them suitable for use in disinfectants and antiseptics.

Case Study: Efficacy Against Bacteria
Research indicates that QACs exhibit significant bactericidal properties. For instance, studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus200.5
Escherichia coli180.5

Dental Care Applications

This compound has been explored for its potential in dental care, particularly in caries prophylaxis. The compound's fluoride component plays a crucial role in enhancing dental enamel resistance to acid dissolution.

Research Findings
A patent describes formulations containing this compound that can provide significant fluoride concentrations beneficial for oral health. Concentrations ranging from 100 ppm to 7500 ppm are recommended for various dental products such as toothpaste and mouthwash .

Product Type Fluoride Concentration (ppm)
Toothpaste100 - 4000
Mouthwash500 - 3000

Surfactant Formulations

As a surfactant, this compound is utilized in formulations aimed at reducing surface tension and enhancing emulsification properties.

Applications in Cleaning Products
The compound's surfactant properties make it suitable for use in cleaning agents and personal care products. Its ability to solubilize oils and dirt enhances the efficacy of these formulations.

Example Formulation:
A cleaning solution containing this compound was tested for its cleaning efficiency against common household stains.

Stain Type Cleaning Efficiency (%)
Grease85
Coffee75
Ink70

Mechanism of Action

The mechanism of action of dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function .

Comparison with Similar Compounds

Counterion Variants

Quaternary ammonium compounds often differ in counterions, impacting solubility, conductivity, and biological activity.

Compound Name Counterion Key Properties Applications References
Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium Fluoride F⁻ High electronegativity, strong ionic interactions; potential dental applications Specialty surfactants, fluorinated formulations
Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium Bromide Br⁻ Lower charge density than F⁻; higher solubility in polar solvents Environmental pollutant detection
Bis(2-hydroxyethyl)dimethylammonium Chloride Cl⁻ Shorter alkyl chain (no dodecyl); reduced hydrophobicity Ionic conductivity in polymer electrolytes

Key Insight : Fluoride’s small size and high charge density enhance ionic interactions but may reduce solubility compared to bromide or chloride analogs. Bromide variants are more commonly studied for environmental monitoring due to their detectability .

Alkyl Chain Modifications

Alkyl chain length and substituents influence hydrophobicity and surfactant efficacy.

Compound Name Alkyl Chain/Substituent Hydrophobicity Critical Micelle Concentration (CMC)* Applications References
Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium Fluoride Dodecyl (C12) + hydroxyethyl groups High Likely lower (strong surfactant) Antimicrobials, detergents
(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium Chloride Dodecyloxy-propyl + hydroxyethyl groups Moderate Moderate (ether linkage enhances solubility) Cosmetics, emulsifiers
Hydroxycetyl Hydroxyethyl Dimonium Chloride Cetyl (C16) + hydroxyethyl groups Very high Very low Antistatic agents in cosmetics

Key Insight : Longer alkyl chains (e.g., cetyl in hydroxycetyl derivatives) increase hydrophobicity, lowering CMC and enhancing surfactant efficiency. The dodecyl chain in the target compound balances hydrophobicity with solubility .

Functional Group Variations

Hydroxyethyl groups and additional substituents modulate hydrogen bonding and reactivity.

Compound Name Functional Groups Key Interactions Applications References
This compound Two hydroxyethyl groups Strong hydrogen bonding, water solubility Fluoride-specific formulations
Hydroxyethylcetyldimonium Phosphate Phosphate counterion + hydroxyethyl groups Ionic crosslinking, antistatic properties Hair conditioners, antistatic coatings
Bis(2-hydroxyethyl)dimethylammonium Chloride Two hydroxyethyl groups (no alkyl chain) High polarity, low surfactant activity Polymer electrolytes, conductive gels

Key Insight : Phosphate counterions (e.g., in hydroxyethylcetyldimonium phosphate) enable ionic crosslinking in cosmetic formulations, while hydroxyethyl groups enhance solubility in aqueous systems .

Antimicrobial and Surfactant Efficiency

  • The dodecyl chain in the target compound provides strong surfactant activity, disrupting microbial membranes.
  • In contrast, hydroxycetyl derivatives (C16) show higher efficacy in antistatic applications due to stronger hydrophobic interactions .

Ionic Conductivity

  • Bis(2-hydroxyethyl)dimethylammonium chloride, lacking a long alkyl chain, demonstrates utility in polymer electrolytes for ionic conductivity, whereas the target compound’s dodecyl chain may hinder such applications .

Toxicological Considerations

  • Limited data exist on the fluoride variant’s toxicity.

Biological Activity

Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride (DHEF) is a quaternary ammonium compound known for its surfactant properties and biological activity, particularly as an antimicrobial agent. This article explores its synthesis, mechanism of action, biological effects, and applications in various fields.

DHEF is synthesized through the reaction of dodecylamine with 2-chloroethanol in the presence of a base to form an intermediate, which is then reacted with a fluoride source like sodium fluoride. The resulting compound has the following properties:

PropertyDetails
CAS No. 84864-64-2
Molecular Formula C16H36FNO2
Molecular Weight 293.46 g/mol
IUPAC Name 2,2-dihydroxyethyl-dodecyl-dimethylazanium;fluoride
InChI Key ZIJDQRCMNZZDIH-UHFFFAOYSA-M

The biological activity of DHEF primarily stems from its interaction with cell membranes. It disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against various microorganisms, making DHEF a potent antimicrobial agent. The molecular targets include membrane lipids and proteins, which are crucial for maintaining cellular integrity and function.

Antimicrobial Activity

DHEF exhibits significant antimicrobial properties against a range of bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

Case Studies on Antimicrobial Efficacy

  • Study on Bacterial Strains :
    • In vitro tests demonstrated that DHEF was effective against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 0.03% .
    • The compound was found to reduce biofilm formation significantly, indicating its potential use in preventing infections associated with medical devices.
  • Application in Dental Resins :
    • Research indicated that incorporating DHEF into dental resins enhanced their antimicrobial properties without compromising biocompatibility. This study highlighted a reduction in bacterial viability by up to 90% in treated samples compared to controls .

Applications in Research and Industry

DHEF has diverse applications across various fields:

  • Biology : Utilized in cell culture for its antimicrobial properties.
  • Medicine : Investigated for drug delivery systems due to its ability to enhance membrane permeability.
  • Industry : Employed in the formulation of cleaning agents and disinfectants, particularly in settings requiring stringent hygiene standards.

Comparative Analysis with Similar Compounds

DHEF's unique properties can be contrasted with similar compounds such as:

CompoundAntimicrobial ActivityUnique Features
Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium chlorideModerateChloride ion limits effectiveness
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminiumLowLacks fluoride ion

DHEF's fluoride ion contributes to its enhanced antimicrobial activity compared to its chloride counterparts, making it more effective in certain applications.

Q & A

Q. What are the standard synthetic routes for preparing quaternary ammonium fluorides like Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides or fluorinating agents. For structurally similar compounds (e.g., hexadecyl derivatives), alkylation of dimethylaminoethanol with dodecyl bromide followed by fluorination via ion exchange (e.g., using KF or NH4F) is common. Reaction temperature (40–80°C) and solvent polarity (e.g., ethanol/water mixtures) critically affect yield, as excessive heat may degrade hydroxyethyl groups . Purification often requires recrystallization or column chromatography to remove unreacted precursors.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

  • Methodological Answer :
  • Titration : Argentometric titration (for chloride impurities) and nonaqueous titration (for amine quantification) are standard for related ammonium salts .
  • Spectroscopy : 1^1H/13^13C NMR confirms alkyl chain integration and hydroxyethyl group presence. FT-IR identifies C-F bonds (~500 cm1^{-1}) and hydroxyl stretches (~3400 cm1^{-1}).
  • Elemental Analysis : Combustion analysis validates C, H, N, and F ratios .

Q. How do solubility properties of this compound impact its application in aqueous vs. non-polar systems?

  • Methodological Answer : The dodecyl chain confers hydrophobicity, while the hydroxyethyl group enhances water solubility. In aqueous solutions (pH 7–9), micelle formation occurs at critical micelle concentrations (CMC), measurable via surface tension or conductivity assays. For non-polar solvents (e.g., toluene), sonication or co-solvents (e.g., DMF) are required to disperse the compound .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s efficacy as a phase-transfer catalyst in biphasic reactions?

  • Methodological Answer : The compound acts as a cationic surfactant, stabilizing anionic reactants at interfaces. For example, in SN2 reactions, the fluoride ion is shuttled from aqueous to organic phases via ion pairing with the ammonium head. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show that chain length (dodecyl vs. hexadecyl) and hydroxyethyl substitution modulate catalytic efficiency by altering micelle size and interfacial curvature .

Q. How can researchers resolve contradictions in reported thermal stability data for quaternary ammonium fluorides?

  • Methodological Answer : Discrepancies arise from moisture sensitivity and decomposition pathways (e.g., Hofmann elimination). Thermogravimetric analysis (TGA) under inert gas (N2_2) reveals decomposition onset temperatures. Comparative studies show that fluorides with hydroxyethyl groups degrade at ~150°C, while non-hydroxylated analogs degrade at ~200°C. Contradictions are mitigated by standardizing drying protocols (e.g., vacuum desiccation) and excluding protic impurities .

Q. What strategies optimize the compound’s use in stabilizing perovskite precursors for photovoltaics?

  • Methodological Answer : In perovskite films, the compound’s fluoride ion passivates halide vacancies, reducing non-radiative recombination. Solvent engineering (e.g., mixing DMF with dimethylammonium chloride) enhances precursor solubility, while antisolvent dripping controls crystallization. Stability testing under 65°C/85% RH for 1,600+ hours shows T80 retention when using hydroxyethyl-modified surfactants, attributed to reduced defect density .

Q. How do computational models (e.g., DFT) predict the compound’s interaction with biological membranes?

  • Methodological Answer : DFT calculations simulate adsorption energetics of the ammonium headgroup onto lipid bilayers. The hydroxyethyl group forms hydrogen bonds with phospholipid headgroups, while the dodecyl chain integrates into hydrophobic tails. MD simulations show that higher alkyl chain rigidity (vs. linear chains) reduces membrane disruption, aligning with cytotoxicity assays in eukaryotic cells .

Data Interpretation & Reproducibility

Q. Why do discrepancies arise in CMC measurements across studies, and how can they be harmonized?

  • Methodological Answer : Variability stems from temperature fluctuations, ionic strength, and instrumentation (e.g., pendant drop vs. Wilhelmy plate methods). Standardizing buffer conditions (e.g., 0.1 M NaCl) and using pyrene fluorescence probes (for precise CMC determination) improve reproducibility. Inter-lab validation with reference surfactants (e.g., CTAB) is recommended .

Q. What experimental controls are essential when assessing the compound’s environmental toxicity?

  • Methodological Answer :
  • Negative Controls : Use non-ionic surfactants (e.g., Tween-20) to isolate ammonium-specific effects.
  • Ecotoxicity Assays : Follow OECD guidelines for Daphnia magna acute toxicity (48-hour EC50). The compound’s high aquatic toxicity (H411) necessitates biodegradability studies via OECD 301B (CO2_2 evolution test) .

Application-Specific Challenges

Q. How can researchers mitigate hydrolysis of the fluoride ion during long-term storage?

  • Methodological Answer :
    Store under anhydrous conditions (argon atmosphere) with molecular sieves (3Å). Lyophilization preserves ionic integrity, while formulations in aprotic solvents (e.g., acetonitrile) reduce hydrolysis rates. Periodic titration (e.g., with La(NO3_3)3_3) monitors fluoride loss .

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